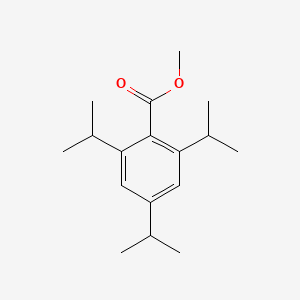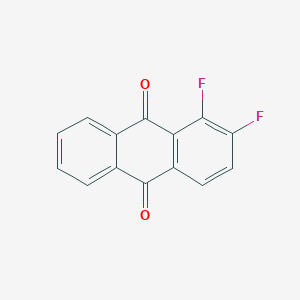
1,2-Difluoroanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoroanthraquinone is a fluorinated derivative of anthraquinone, characterized by the presence of two fluorine atoms at the 1 and 2 positions on the anthraquinone backbone. This compound is known for its yellow crystalline appearance and has a molecular formula of C14H6F2O2 . It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Difluoroanthraquinone can be synthesized through several methods. One common approach involves the fluorination of anthraquinone derivatives. For instance, 1,4-difluoroanthraquinone can be synthesized by reacting anthraquinone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and high-pressure fluorination . The use of catalysts and specific reaction conditions helps in achieving high efficiency and selectivity in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoroanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other fluorinated derivatives. These products have significant applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
1,2-Difluoroanthraquinone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Difluoroanthraquinone involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit topoisomerases and kinases, which are essential for DNA replication and cell division . The compound’s fluorine atoms enhance its binding affinity and specificity towards these targets, making it a potent bioactive molecule .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Difluoroanthraquinone: Another fluorinated derivative with similar properties but different substitution pattern.
1,2-Dichloroanthraquinone: A chlorinated analogue with distinct chemical reactivity and applications.
1,2-Dihydroxyanthraquinone: A hydroxylated derivative with different biological activities and uses.
Uniqueness
1,2-Difluoroanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability, reactivity, and binding affinity towards various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
88120-15-4 |
|---|---|
Fórmula molecular |
C14H6F2O2 |
Peso molecular |
244.19 g/mol |
Nombre IUPAC |
1,2-difluoroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6F2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
Clave InChI |
RGALIJDPFBKIGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


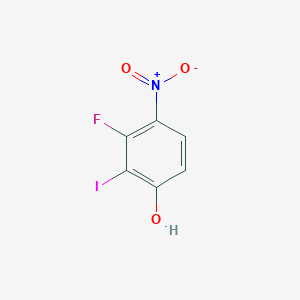
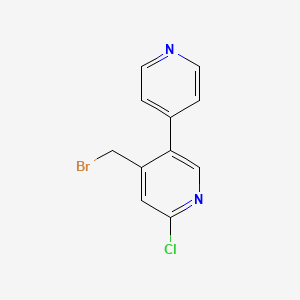
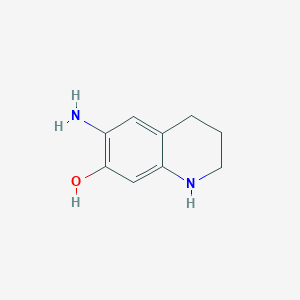

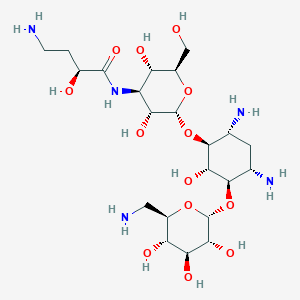
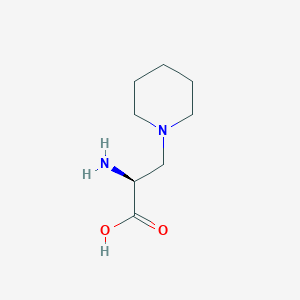
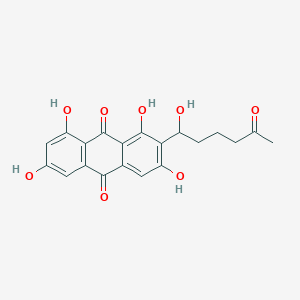

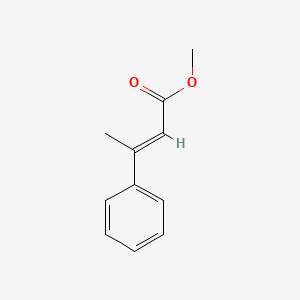
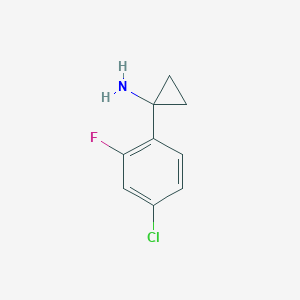
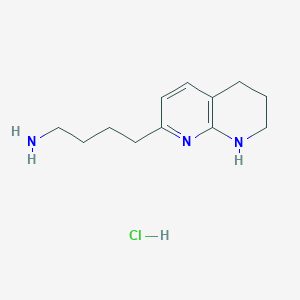
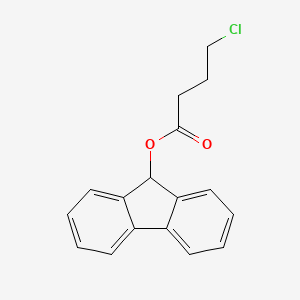
![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)
